Gliflumide
Overview
Description
Gliflumide is a compound known for its potent hypoglycemic effects. It is an optically active sulfonylaminopyrimidine that has shown significant blood glucose-lowering effects in both oral and intravenous administrations . This compound is particularly noted for its long-lasting hypoglycemic action, which is achieved with doses much lower than those required for similar compounds like glibenclamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gliflumide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-isobutyl-5-methylpyrimidine-4-amine in the presence of a base to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to ensure high yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Gliflumide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Gliflumide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of sulfonylurea chemistry.
Biology: Investigated for its effects on cellular glucose uptake and insulin secretion.
Medicine: Explored as a potential treatment for type 2 diabetes due to its hypoglycemic effects.
Industry: Used in the development of new antidiabetic drugs and as a reference compound in quality control.
Mechanism of Action
Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Comparison with Similar Compounds
Glibenclamide: Similar hypoglycemic effects but requires higher doses.
Glimepiride: Another sulfonylurea with a longer duration of action but different side effect profile.
Glipizide: Similar mechanism of action but shorter half-life.
Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .
Properties
CAS No. |
35273-88-2 |
---|---|
Molecular Formula |
C25H29FN4O4S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |
InChI Key |
CKOLETHYECDWSS-KRWDZBQOSA-N |
SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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